(2R)-2-methoxycyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-methoxycyclopentan-1-one: is an organic compound with a cyclopentane ring substituted with a methoxy group at the second carbon and a ketone group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methoxycyclopentan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,5-diketone, followed by selective reduction and methoxylation. The reaction conditions typically involve the use of strong acids or bases to facilitate cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-methoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in (2R)-2-methoxycyclopentanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanones or other substituted derivatives.
Scientific Research Applications
Chemistry: (2R)-2-methoxycyclopentan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may also serve as a precursor for the synthesis of biologically active molecules .
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor. It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2R)-2-methoxycyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
(2R)-2-methoxycyclohexan-1-one: Similar structure but with a six-membered ring.
(2R)-2-methoxycyclobutan-1-one: Similar structure but with a four-membered ring.
(2R)-2-methoxycyclopentanol: Similar structure but with an alcohol group instead of a ketone
Uniqueness: (2R)-2-methoxycyclopentan-1-one is unique due to its specific ring size and functional group arrangement, which confer distinct chemical and biological properties. Its reactivity and applications differ from those of its analogs, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
1932505-45-7 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.